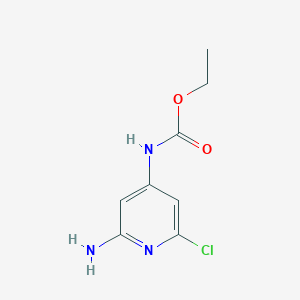
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, can improve the yield and selectivity of the reaction . Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent are preferred for their environmental benefits and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced chloropyridine moiety.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloropyridine groups allows for specific interactions with the enzyme’s active site, leading to inhibition. Additionally, the carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-amino-4-chloropyridin-6-yl)carbamate: Similar structure but with different substitution pattern on the pyridine ring.
Methyl N-(2-amino-6-chloropyridin-4-yl)carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-(2-amino-6-bromopyridin-4-yl)carbamate: Similar structure but with a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Properties
CAS No. |
28056-09-9 |
|---|---|
Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)11-5-3-6(9)12-7(10)4-5/h3-4H,2H2,1H3,(H3,10,11,12,13) |
InChI Key |
FLRVVXDAENBGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
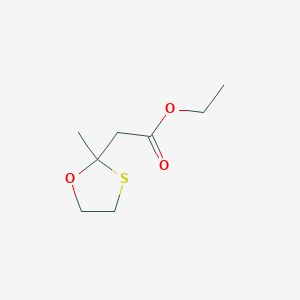
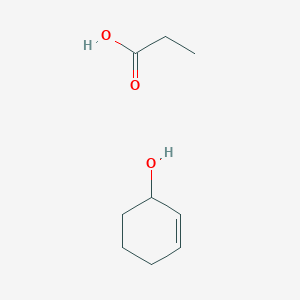
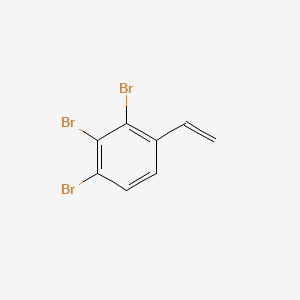
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
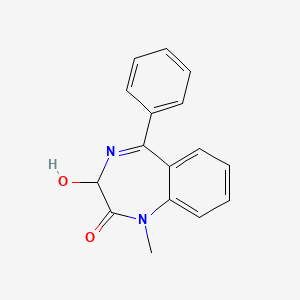
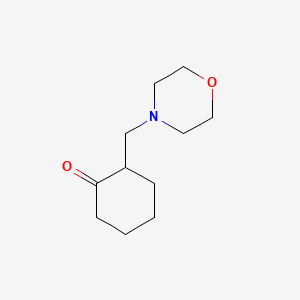
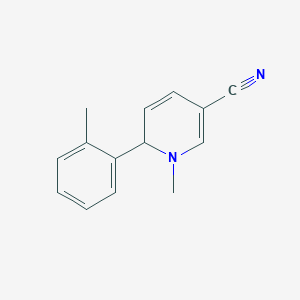
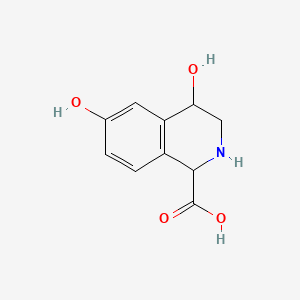
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)

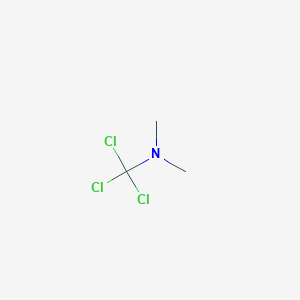
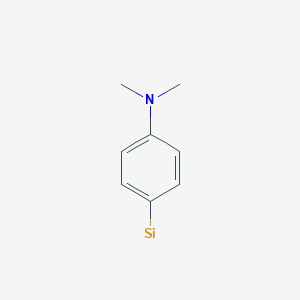
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
